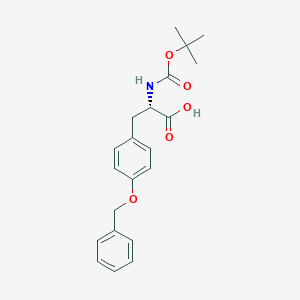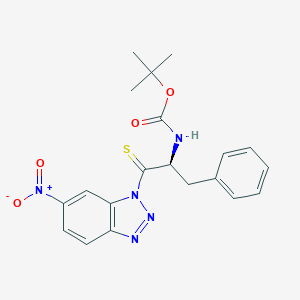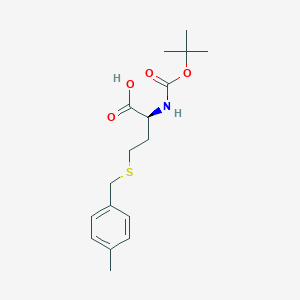
Boc-O-benzyl-L-tyrosine
説明
Boc-O-benzyl-L-tyrosine, also known as Boc-Tyr(Bzl)-OH, is a light yellow powder . It is an amino acid building block used in peptide synthesis . The linear formula of Boc-O-benzyl-L-tyrosine is C6H5CH2OC6H4CH2CH(COOH)NHCOOC(CH3)3 .
Synthesis Analysis
Boc-O-benzyl-L-tyrosine is used as a substrate in the synthesis of peptides . A study has described an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .Molecular Structure Analysis
The molecular weight of Boc-O-benzyl-L-tyrosine is 371.43 . The SMILES string representation is CC©©OC(=O)NC@@Hcc1)C(O)=O .Chemical Reactions Analysis
Boc-O-benzyl-L-tyrosine is used in Boc solid-phase peptide synthesis . It is a precursor in the synthesis of various peptides .Physical And Chemical Properties Analysis
Boc-O-benzyl-L-tyrosine is a light yellow powder . It has an optical activity of [α]20/D +27.0±1.5°, c = 2% in ethanol . The melting point is between 110-112 °C .科学的研究の応用
Peptide Synthesis :
- Boc-O-benzyl-L-tyrosine derivatives are used in peptide synthesis, particularly in forming dipeptide esters (Pawelczak, Rzeszotarska, & Nadolska, 1976).
- The compound has applications in the synthesis of opioid peptidomimetics, with modifications enhancing potency at opioid receptor types (Bender, Griggs, Gao, Trask, Traynor, & Mosberg, 2015).
- It is utilized in the synthesis of cholecystokinin analogs for biochemical and pharmacological studies (González-Muñiz, Cornille, Bergeron, Ficheux, Pothier, Durieux, & Roques, 2009).
Pharmaceutical and Medical Applications :
- Boc-O-benzyl-L-tyrosine-based compounds are used in developing antimicrobial agents (Khattab, 2005).
- They are instrumental in synthesizing tritium-labeled compounds for medical imaging and research (Landvatter, Heys, & Senderoff, 1987).
- The compounds are used to probe proton-coupled electron transfer processes in peptides and proteins, aiding in understanding biochemical mechanisms (Nara, Valgimigli, Pedulli, & Pratt, 2010).
Organic Chemistry :
- In organic chemistry, Boc-O-benzyl-L-tyrosine is involved in synthesizing various amino acid derivatives and peptides (Tilley, Sarabu, Wagner, & Mulkerins, 1990).
- It is used in the synthesis of chiral auxiliary reagents (Gui-chun, 2011).
将来の方向性
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVSPTOJKOFMTA-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175567 | |
| Record name | O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-O-benzyl-L-tyrosine | |
CAS RN |
2130-96-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2130-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002130963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-N-[(tert-butoxy)carbonyl]-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Boc-Tyr(Bzl)-OH primarily used for in a research setting?
A1: Boc-Tyr(Bzl)-OH, or N-tert-Butoxycarbonyl-O-benzyl-L-tyrosine, is a protected form of the amino acid tyrosine. [] It serves as a valuable building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine function, while the benzyl (Bzl) group protects the hydroxyl group of the tyrosine side chain. This dual protection strategy allows for controlled and selective chemical reactions during peptide chain assembly. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester](/img/structure/B558043.png)








